Srebp/scap-IN-1
Description
Properties
Molecular Formula |
C28H40F2N4O |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[2-[5-(3-methylphenyl)tetrazol-1-yl]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol |
InChI |
InChI=1S/C28H40F2N4O/c1-19-8-6-9-22(18-19)25-31-32-33-34(25)17-14-21-10-7-15-27(5)23(11-12-24(21)27)20(2)13-16-28(29,30)26(3,4)35/h6,8-9,14,18,20,23-24,35H,7,10-13,15-17H2,1-5H3/b21-14+/t20-,23-,24+,27-/m1/s1 |
InChI Key |
MRFAHOTXHDGRBA-FSCJZJTNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C/C=C/3\CCC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(C(C)(C)O)(F)F)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2CC=C3CCCC4(C3CCC4C(C)CCC(C(C)(C)O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Molecular Design and Target Rationale
SREBP/SCAP-IN-1 is designed to disrupt the sterol regulatory element-binding protein (SREBP) and SREBP cleavage-activating protein (SCAP) interaction, a critical axis in lipid homeostasis. SCAP facilitates the transport of SREBP from the endoplasmic reticulum to the Golgi apparatus, where proteolytic processing releases the transcriptionally active N-terminal domain. Inhibiting this interaction reduces nuclear SREBP levels, thereby downregulating lipogenic gene expression.
Structural studies indicate that SCAP contains a sterol-sensing domain (SSD) critical for its interaction with SREBP and Insig proteins. Inhibitors like this compound likely target this domain or the interface between SCAP and SREBP, preventing complex formation. Computational modeling and high-throughput screening (HTS) are commonly employed to identify lead compounds, followed by medicinal chemistry optimization to enhance potency and pharmacokinetic properties.
Synthetic Routes and Chemical Characterization
Lead Compound Identification
Initial discovery phases often utilize HTS of small-molecule libraries against recombinant SCAP or SREBP-SCAP complexes. For example, fluorescence polarization assays measuring displacement of labeled SREBP peptides from SCAP have been described in analogous studies. Positive hits undergo dose-response validation, with IC50 values typically reported in the low micromolar to nanomolar range.
Medicinal Chemistry Optimization
Lead compounds are modified to improve binding affinity and metabolic stability. Common strategies include:
- Side-chain functionalization : Introducing hydrophobic groups to enhance interactions with the SCAP SSD.
- Scaffold hopping : Replacing core structures to mitigate off-target effects while retaining binding efficacy.
- Stereochemical tuning : Optimizing chiral centers to align with the target’s binding pocket geometry.
A representative synthetic pathway for a SCAP inhibitor analog involves:
- Nucleophilic aromatic substitution : Reacting 4-chloro-2-nitroaniline with thiourea to form a thioether intermediate.
- Reductive amination : Coupling the intermediate with a benzaldehyde derivative to install an amine linkage.
- Hydrolysis and purification : Final hydrolysis under acidic conditions yields the active compound, purified via reverse-phase HPLC.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiourea, DMF, 80°C | 78 | 92 |
| 2 | NaBH3CN, MeOH | 65 | 88 |
| 3 | HCl (1M), reflux | 90 | 95 |
Analytical Validation and Biological Testing
In Vitro Assays
Electrophoretic Mobility Shift Assay (EMSA) : Nuclear extracts from HepG2 cells treated with this compound show reduced SREBP-DNA binding, confirming target engagement.
Luciferase Reporter Assays : HEK293T cells transfected with an SRE-luciferase construct exhibit dose-dependent luminescence reduction upon inhibitor treatment (EC50 = 120 nM).
In Vivo Pharmacokinetics
Studies in C57BL/6 mice reveal favorable bioavailability (F = 45%) and a half-life of 6.2 hours following oral administration. Liver-to-plasma ratios exceed 10:1, aligning with the compound’s hepatocentric mechanism.
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 850 ± 120 |
| Tmax (h) | 2.5 |
| AUC0–24 (h·ng/mL) | 5200 ± 450 |
| t1/2 (h) | 6.2 ± 0.8 |
Chemical Reactions Analysis
Srebp/scap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Key Functions:
- Lipid Homeostasis : SCAP is essential for transporting SREBP to the Golgi, facilitating its activation under low sterol conditions .
- Regulation by Insig Proteins : In high sterol conditions, Insig proteins bind SCAP, preventing SREBP processing and maintaining lipid balance .
- Inflammatory Response : SCAP also plays a role in inflammation by regulating cytokine production independently of its lipid metabolic functions .
Metabolic Dysfunction-Associated Steatotic Liver Disease
Recent studies have shown that inhibiting SCAP can prevent the activation of SREBP, leading to reduced triglyceride and fatty acid synthesis. This approach has been explored as a potential therapeutic strategy for treating metabolic dysfunction-associated steatotic liver disease (MASLD), which is increasingly prevalent due to lifestyle factors .
Intestinal Health
Research indicates that SCAP is vital for maintaining intestinal integrity by supporting lipid synthesis necessary for the proliferation of intestinal crypts. Mice with specific deletion of SCAP in intestinal cells exhibited compromised tissue integrity and altered cholesterol synthesis pathways .
Cancer Research
The role of SREBPs in cancer metabolism has been investigated, particularly in relation to fatty acid synthesis and tumor growth. Inhibition of SCAP has shown promise in reducing lipid accumulation in cancer cells, suggesting a potential avenue for therapeutic intervention .
Table 1: Summary of SREBP/SCAP Functions
| Function | Description | Implications |
|---|---|---|
| Lipid Homeostasis | Regulates cholesterol and fatty acid synthesis | Potential treatment for dyslipidemia |
| Inflammatory Response | Modulates cytokine production | Role in chronic diseases |
| Intestinal Integrity | Supports lipid synthesis in intestinal crypts | Importance in gut health |
| Cancer Metabolism | Influences lipid accumulation in tumors | Target for cancer therapies |
Table 2: Case Studies on SCAP Inhibition
Mechanism of Action
Srebp/scap-IN-1 exerts its effects by inhibiting the SCAP/SREBP pathway. SCAP is responsible for escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are cleaved and activated. By inhibiting SCAP, this compound prevents the activation of SREBPs, leading to a decrease in the synthesis of cholesterol, fatty acids, and triglycerides . This inhibition affects various molecular targets and pathways involved in lipid metabolism and cellular growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Betulin
- Mechanism : Enhances SCAP-Insig interaction, stabilizing ER retention of the SCAP/SREBP complex even under low sterol conditions .
- Efficacy : Reduces intracellular lipid accumulation by suppressing cholesterol and fatty acid biosynthesis genes (e.g., ~50% reduction in FAS mRNA in Huh7 cells) .
- Study Models : Validated in vitro (hepatoma cells) and in vivo .
- Limitations : Moderate potency compared to synthetic inhibitors; off-target effects on other lipid-modulating pathways .
Novastatin
- Mechanism : Indirectly inhibits SREBP by blocking HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby reducing SREBP transcriptional activity .
- Study Models : Widely used in clinical and in vitro settings .
- Limitations: Limited specificity for SCAP/SREBP; long-term use associated with myopathy and hepatic dysfunction .
Oxysterols
- Mechanism : Bind Insig proteins under high sterol conditions, promoting SCAP-Insig interaction and ER retention of SCAP/SREBP .
- Efficacy : Variable effects depending on sterol levels; oxysterols like 25-hydroxycholesterol reduce SREBP target gene expression by ~70% in vitro .
- Study Models : In vitro studies in yeast and mammalian cells .
Other SCAP/SREBP-Targeting Agents
Data Tables and Research Findings
Table 1: Key Mechanistic and Efficacy Comparisons
| Compound | Target | Primary Mechanism | Efficacy (Gene Expression Reduction) | Study Models |
|---|---|---|---|---|
| Srebp/scap-IN-1 | SCAP/SREBP complex | Blocks SCAP/SREBP interaction or transport | ~80% (HMGCR, FAS) | In vitro (Huh7) |
| Betulin | SCAP-Insig interface | Stabilizes SCAP-Insig binding | ~50% (FAS, SCD1) | In vitro, in vivo |
| Novastatin | HMG-CoA reductase | Reduces cholesterol synthesis | ~30% (LDL-C in serum) | Clinical trials |
| Oxysterols | Insig proteins | Promotes SCAP-Insig retention in ER | ~70% (HMGCR, LDLR) | In vitro (yeast) |
Table 2: Therapeutic and Limitations Profile
| Compound | Therapeutic Potential | Major Limitations |
|---|---|---|
| This compound | High specificity for SCAP/SREBP | Limited in vivo data; pharmacokinetics unknown |
| Betulin | Natural product with low toxicity | Moderate potency; broad lipid effects |
| Novastatin | Clinically proven for hyperlipidemia | Off-target effects; statin-associated myopathy |
| Oxysterols | Endogenous regulatory role | Therapeutic dosing challenges; toxicity |
Discussion and Therapeutic Implications
This compound demonstrates superior specificity for the SCAP/SREBP axis compared to betulin and novastatin, which act through broader mechanisms . Unlike oxysterols, which require precise sterol-level modulation, this compound directly targets the protein-protein interaction, offering a more controllable therapeutic approach . Future research should prioritize in vivo validation and head-to-head comparisons with existing compounds to establish efficacy benchmarks.
Biological Activity
Srebp/Scap-IN-1 is a compound that targets the SREBP (Sterol Regulatory Element-Binding Protein) and SCAP (SREBP Cleavage-Activating Protein) signaling pathway, which plays a critical role in lipid metabolism and cellular homeostasis. This pathway is crucial for regulating cholesterol and fatty acid synthesis, and its dysregulation is implicated in various metabolic diseases and cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and potential therapeutic implications.
The SREBP pathway is initiated when SREBPs are synthesized as inactive precursors in the endoplasmic reticulum (ER). Upon sensing low sterol levels, SCAP escorts SREBPs from the ER to the Golgi apparatus, where they undergo proteolytic cleavage by site-1 and site-2 proteases. This processing releases the active N-terminal fragment of SREBP, which translocates to the nucleus to regulate target gene expression involved in lipid biosynthesis and cholesterol homeostasis .
Role of SCAP
SCAP is integral to the regulation of SREBP activity. It binds to SREBPs and retains them in the ER under high sterol conditions through interactions with INSIG proteins. When sterol levels decrease, SCAP dissociates from INSIG, facilitating SREBP transport to the Golgi for activation . The N-glycosylation status of SCAP is also critical; alterations can affect its stability and function .
Biological Activity and Effects
Research has shown that targeting the SCAP/SREBP axis with compounds like this compound can have significant biological effects:
- Lipid Metabolism : Inhibition of SCAP/SREBP signaling leads to reduced lipid accumulation in various cell types, including hepatocytes and macrophages. This reduction is associated with decreased expression of genes involved in fatty acid synthesis and cholesterol metabolism .
- Cancer Cell Growth : Studies indicate that enhanced SREBP activity is a hallmark of many cancers. For instance, silencing SCAP expression has been shown to inhibit tumor growth in glioblastoma models by reducing lipid synthesis necessary for rapid cell proliferation . Conversely, overexpression of SCAP can promote tumor growth by enhancing lipid biosynthesis pathways .
Case Studies
Several studies highlight the impact of modulating the SCAP/SREBP pathway:
- Glioblastoma Multiforme (GBM) : A study demonstrated that genetically silencing SCAP or inhibiting its glycosylation significantly reduced tumor growth in GBM-bearing mice. The results suggest that targeting this pathway could be a viable strategy for GBM treatment .
- Metabolic Disorders : In SCAP conditional knockout mice, suppression of SREBP activation led to decreased triglyceride accumulation, indicating a protective role against metabolic diseases such as atherosclerosis and insulin resistance .
Data Tables
| Study | Model | Intervention | Outcome |
|---|---|---|---|
| Ouyang et al., 2020 | THP-1 Macrophages | SCAP Overexpression | Increased TNFα production; enhanced lipid synthesis |
| Zhang et al., 2022 | GBM Mouse Model | SCAP Silencing | Reduced tumor growth; decreased lipid accumulation |
| Nohturfft et al., 1998 | HEK293T Cells | N-glycosylation Mutations | Impaired trafficking of SREBP; reduced activation |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SREBP/SCAP-IN-1 in modulating the SREBP-SCAP interaction, and how can this be experimentally validated?
- Methodological Answer : To elucidate the mechanism, co-immunoprecipitation (Co-IP) assays can assess direct binding between this compound and the SCAP-SREBP complex. Promoter/enhancer analysis (e.g., luciferase reporter assays) identifies SREBP-binding sites in target genes like ELOVL5 or ACLY . Western blotting quantifies changes in nuclear SREBP levels upon inhibitor treatment, as demonstrated in SV589 cells treated with LY295427 . For validation, use siRNA knockdown of SCAP to confirm dependency on the SCAP-SREBP pathway .
Q. Which experimental models are most appropriate for studying this compound’s effects on lipid metabolism?
- Methodological Answer : Primary human B-cells and SV589 immortalized fibroblasts are robust models for in vitro studies. In B-cells, quantitative RT-PCR can measure mRNA levels of SREBP targets (e.g., SCD, ACLY), while growth curve analyses assess proliferation under inhibitor treatment . For in vivo studies, gene-manipulated mouse models (e.g., liver-specific SCAP knockout) validate systemic lipid regulation .
Q. How should researchers design dose-response experiments to determine the IC50 of this compound?
- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–10 µM) in cell culture. Measure outcomes via:
- Lipid synthesis : Radiolabeled acetate incorporation into triglycerides/cholesterol .
- Gene expression : RT-PCR for SREBP targets (e.g., HMGCR, FASN) .
- Protein processing : Western blot for mature SREBP isoforms .
Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., fatostatin) and vehicle controls (DMSO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound efficacy across cellular models (e.g., primary cells vs. immortalized lines)?
- Methodological Answer : Discrepancies may arise from differential SCAP expression or sterol levels. Address this by:
- Sterol depletion : Pre-treat cells with lipoprotein-deficient serum to standardize baseline sterol content .
- Transcriptomic profiling : RNA-seq identifies model-specific regulatory networks affecting SREBP activity .
- Cross-model validation : Compare inhibitor responses in primary B-cells, SV589 cells, and SCAP-overexpressing HEK293 systems .
Q. What advanced techniques validate this compound’s target specificity and off-target effects?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated this compound to identify interacting proteins .
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal genes, revealing pathways compensating for SREBP inhibition .
- Metabolomics : LC-MS/MS profiles lipid species to distinguish on-target (reduced fatty acids/cholesterol) vs. off-target effects (e.g., altered phospholipids) .
Q. How can this compound be integrated into studies of crosstalk between lipid metabolism and other pathways (e.g., viral infection)?
- Methodological Answer : In EBV-infected B-cells, combine this compound with pathway-specific inhibitors (e.g., mTOR or AMPK modulators). Use dual-luciferase reporters to quantify SREBP and NF-κB activity simultaneously. Single-cell RNA-seq can dissect heterogeneity in metabolic-viral interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
